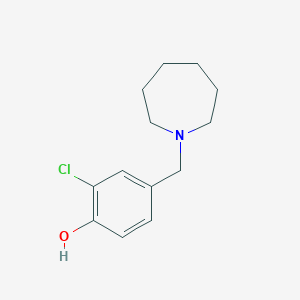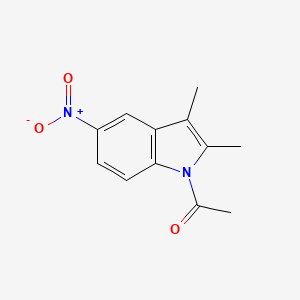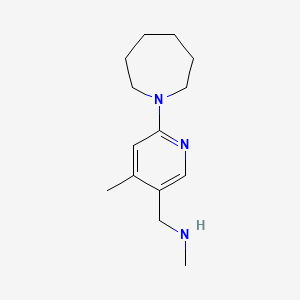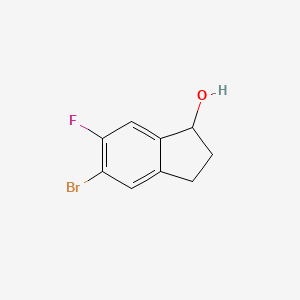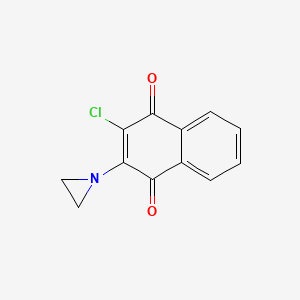
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride is an organic compound with the molecular formula C11H9NO3.ClH. It is a derivative of naphthoic acid and is characterized by the presence of an amino group and a hydroxyl group on the naphthalene ring. This compound is often used in various chemical and biological research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-hydroxy-2-naphthoic acid hydrochloride typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure in the presence of catalysts such as zinc chloride or calcium chloride. The reaction is carried out in an autoclave, where the temperature is gradually increased to 195°C and maintained for 36 hours. The reaction mixture is then treated with concentrated hydrochloric acid to obtain the hydrochloride salt of the aminonaphthoic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups on the naphthalene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted naphthoic acid derivatives.
科学的研究の応用
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Amino-1-hydroxy-2-naphthoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the naphthalene ring allow the compound to form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Amino-2-naphthoic acid
- 1-Hydroxy-2-naphthoic acid
- 5-Amino-2-naphthol
- Amino-naphthalene
Uniqueness
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the naphthalene ring. This dual functionality allows the compound to participate in a wide range of chemical reactions and makes it a versatile reagent in various research applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in both academic and industrial research .
特性
CAS番号 |
63163-95-1 |
|---|---|
分子式 |
C11H10ClNO3 |
分子量 |
239.65 g/mol |
IUPAC名 |
5-amino-1-hydroxynaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO3.ClH/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15;/h1-5,13H,12H2,(H,14,15);1H |
InChIキー |
ULZYRKCOTDYLEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2O)C(=O)O)C(=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)


